

# spectroscopic data of 4-(Trifluoromethyl)benzyl alcohol

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## Compound of Interest

Compound Name: *4-(Trifluoromethyl)benzyl alcohol*

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An In-depth Technical Guide to the Spectroscopic Data of **4-(Trifluoromethyl)benzyl alcohol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Trifluoromethyl)benzyl alcohol** (CAS No: 349-95-1), a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

## Chemical Structure and Properties

- Molecular Formula: C<sub>8</sub>H<sub>7</sub>F<sub>3</sub>O
- Molecular Weight: 176.14 g/mol [1]
- IUPAC Name: [4-(trifluoromethyl)phenyl]methanol[1]
- Synonyms: p-Trifluoromethylbenzyl alcohol, 4-(Trifluoromethyl)benzenemethanol[2][3]

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of **4-(Trifluoromethyl)benzyl alcohol**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.62	Doublet (d)	8.16	2H	Aromatic (Ar-H)
7.47	Doublet (d)	8.08	2H	Aromatic (Ar-H)
4.77	Singlet (s)	-	2H	Methylene (- CH <sub>2</sub> )
1.92	Broad Singlet (br, s)	-	1H	Hydroxyl (-OH)

Solvent: CDCl<sub>3</sub>,  
Frequency: 400  
MHz[4]

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity (from C-F coupling)	Coupling Constant (J, Hz)	Assignment
144.9	-	-	Ar-C (quaternary, attached to $\text{CH}_2\text{OH}$ )
129.9	Quartet (q)	$J(\text{C-F}) = 32.8$	Ar-C (quaternary, attached to $\text{CF}_3$ )
127.0	-	-	Ar-CH
125.6	Doublet (d)	$J(\text{C-F}) = 4.04$	Ar-CH
122.9	-	-	$\text{CF}_3$ (quartet expected, not fully described)
64.6	-	-	Methylene (- $\text{CH}_2$ )
<p>Solvent: <math>\text{CDCl}_3</math>, Frequency: 101 MHz<sup>[4]</sup></p>			

**Table 3: Mass Spectrometry (GC-MS) Data**

m/z	Relative Intensity (%)	Assignment
176	83.7	[M] <sup>+</sup> (Molecular Ion)
175	18.1	[M-H] <sup>+</sup>
157	17.9	[M-H-H <sub>2</sub> O] <sup>+</sup>
145	19.9	[M-CH <sub>2</sub> OH] <sup>+</sup> or [C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> ] <sup>+</sup>
127	83.9	[C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> ] <sup>+</sup>
107	100.0	[M-CF <sub>3</sub> ] <sup>+</sup> or [C <sub>7</sub> H <sub>6</sub> O] <sup>+</sup> (Base Peak)
79	54.1	[C <sub>6</sub> H <sub>5</sub> O-H <sub>2</sub> ] <sup>+</sup>
77	24.8	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Mode: Electron

Ionization (EI)[1][5]

**Table 4: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Description of Absorption	Functional Group
~3400-3200	Broad, strong	O-H stretch (alcohol)
~3100-3000	Sharp, medium	Aromatic C-H stretch
~2950-2850	Sharp, medium-weak	Aliphatic C-H stretch (-CH <sub>2</sub> )
~1620, 1500, 1450	Sharp, medium-weak	Aromatic C=C ring stretch
~1325	Very strong	C-F stretch
~1160, 1120	Very strong	C-F stretch
~1070	Strong	C-O stretch (primary alcohol)

Note: This table represents characteristic absorption bands for this compound class. Specific peak values can vary slightly based on the sampling method (e.g., liquid film, ATR).

## Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data presented above.

### NMR Spectroscopy

High-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically acquired on a 400 MHz or higher spectrometer.[4]

- Sample Preparation: Approximately 5-10 mg of **4-(Trifluoromethyl)benzyl alcohol** is dissolved in ~0.5 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). A small amount of Tetramethylsilane (TMS) may be added as an internal standard, although referencing to the residual solvent peak is common.[6]
- Instrumentation: A spectrometer such as a Jeol 400 MHz instrument is used.[4]
- Data Acquisition:

- The sample is placed in the spectrometer and the magnetic field is shimmed to ensure homogeneity.
- For  $^1\text{H}$  NMR, standard pulse sequences are used.
- For  $^{13}\text{C}$  NMR, proton-decoupled sequences are used to simplify the spectrum to single lines for each unique carbon, except where C-F coupling is observed.[4]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm).[4]

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of the compound.

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.
- Instrumentation: A system such as a Thermo Scientific ISQ Single Quadrupole GC-MS can be utilized.[4]
- GC Conditions (Typical):
  - Injector: Split/splitless inlet at 260°C.
  - Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25  $\mu\text{m}$ ), is commonly used.[7]
  - Oven Program: Start at 60°C, hold for 2-5 minutes, then ramp at 10-35°C/min to a final temperature of 270-280°C.[7]
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
- MS Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.

- Mass Analyzer: Scans a mass range of m/z 40-400.
- Interface Temperature: 250-280°C.[7]

## Fourier-Transform Infrared (FT-IR) Spectroscopy

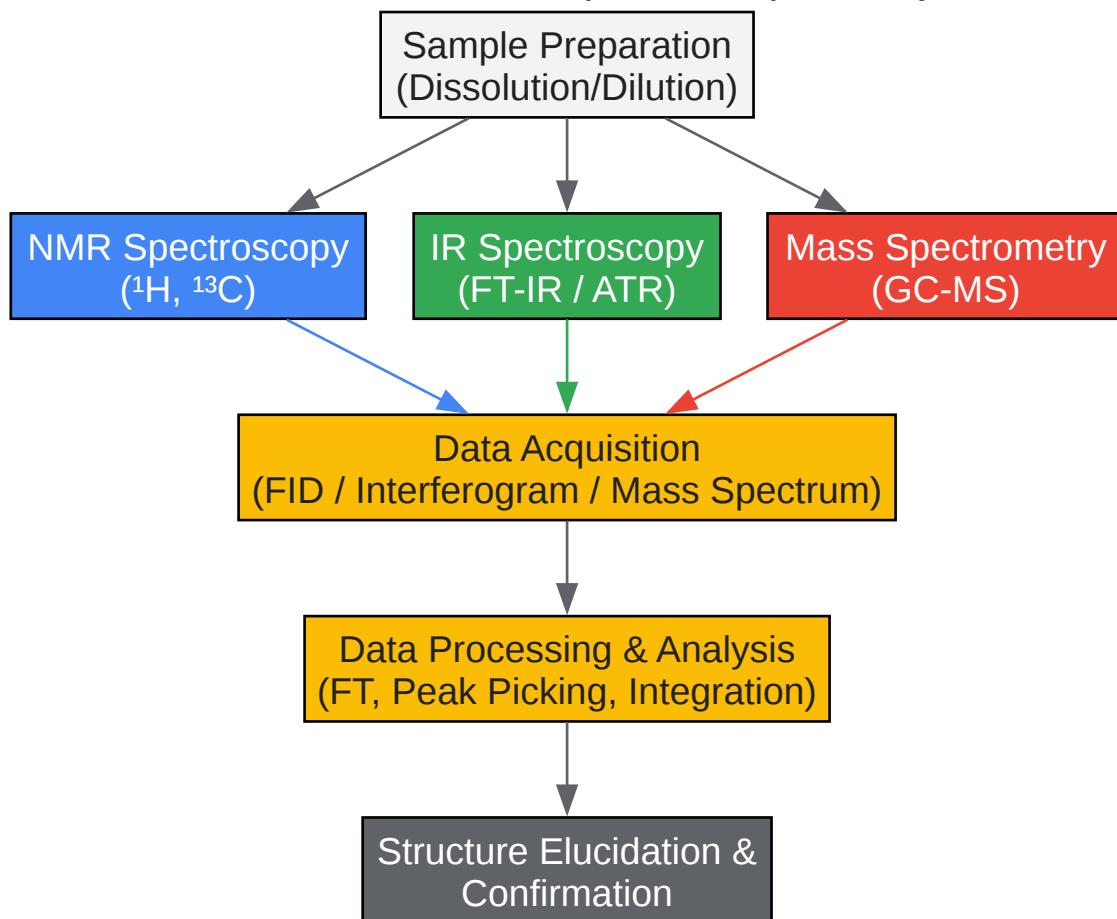
FT-IR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: As **4-(Trifluoromethyl)benzyl alcohol** is a liquid or low-melting solid at room temperature, the spectrum can be acquired directly.[4]
- Instrumentation: A Nicolet iS 5 FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a suitable instrument.[4]
- Data Acquisition:
  - A background spectrum of the clean ATR crystal is collected.
  - A small drop of the sample is placed onto the ATR crystal.
  - The sample spectrum is recorded, typically by co-adding 16-32 scans in the range of 4000-600  $\text{cm}^{-1}$ .
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like **4-(Trifluoromethyl)benzyl alcohol**.

## General Workflow for Spectroscopic Analysis



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